3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole chemical structure and properties
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole chemical structure and properties
Topic: 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This bicyclic heteroaromatic system, fusing a pyrazole and a thiophene ring, exhibits distinct electronic properties that make it an ideal bioisostere for purines and indoles.
This guide details the structural characteristics, validated synthetic pathways, physicochemical properties, and pharmacological potential of this scaffold, with a specific focus on its application as a kinase inhibitor and cytotoxic agent (e.g., Tpz-1).
Chemical Identity & Structural Logic
Nomenclature and Core Structure
The molecule consists of a thiophene ring fused to a pyrazole ring across the [2,3-c] bond. The numbering system prioritizes the heteroatoms in the fused system, with the N-phenyl group typically at position 1 and the methyl group at position 3.
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IUPAC Name: 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole[1][2][3][4]
-
Molecular Formula:
(Core) -
Molecular Weight: 214.29 g/mol (Core); 258.30 g/mol (5-carboxylic acid derivative)
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CAS Number: 24086-35-9 (Core); 24086-27-9 (5-carboxylic acid)
Electronic Properties
-
Aromaticity: Both rings are aromatic. The pyrazole nitrogen (N1) donates its lone pair to the
-system, while the thiophene sulfur contributes to the electron density, making the system electron-rich and susceptible to electrophilic aromatic substitution, particularly at position 5 if unsubstituted. -
Geometry: The molecule is planar, facilitating intercalation into DNA or stacking within kinase ATP-binding pockets.
Synthetic Architectures
The synthesis of the thieno[2,3-c]pyrazole core typically proceeds through the Vilsmeier-Haack cyclization strategy. This route is preferred for its scalability and the ability to install functional groups at the 5-position (e.g., carboxylates) for further derivatization.
Primary Synthetic Pathway (Vilsmeier-Haack Strategy)
Precursor: 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)
Step 1: Formylation & Chlorination
Reaction of the pyrazolone with
Step 2: Thiophene Ring Closure The chloro-aldehyde reacts with ethyl thioglycolate (or methyl thioglycolate) in the presence of a base (e.g., sodium ethoxide).
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Mechanism:[5][6] The sulfur nucleophile attacks the C5-Cl position (displacement), followed by an intramolecular aldol-type condensation between the methylene of the thioglycolate and the C4-aldehyde.
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Result: Formation of ethyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate .
Visualization of Synthesis Logic
[6]
Physicochemical Properties[6][7][8][9][10]
The physical profile of the scaffold dictates its "drug-likeness." The 5-carboxylic acid derivative is the most common reference standard.
| Property | Value (Approx.) | Context |
| Melting Point | 252°C (Hydrazide) | High crystallinity indicates strong intermolecular stacking. |
| Solubility | DMSO, DMF | Poor water solubility; requires polar aprotic solvents for stock solutions. |
| LogP | ~3.5 | Lipophilic; crosses cell membranes effectively. |
| H-Bond Donors | 0 (Core), 1 (Acid) | Low donor count improves membrane permeability. |
| H-Bond Acceptors | 2 (N, S) | Nitrogen at pos-2 is a key acceptor for kinase hinge binding. |
| TPSA | ~83 Ų (Acid) | Within the optimal range for oral bioavailability (<140 Ų). |
Pharmacological Applications[7][11][12]
Mechanism of Action: Kinase Inhibition
The thieno[2,3-c]pyrazole scaffold mimics the adenosine ring of ATP. This allows it to function as a Type I kinase inhibitor, binding to the hinge region of kinases such as Aurora Kinase , CDK2 , and IGF-1R .
Case Study: Tpz-1 (Cytotoxic Agent)
A specific derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), has demonstrated potent anticancer activity.
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Target: Microtubule destabilization and multi-kinase modulation.
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Effect: Induces cell cycle arrest and apoptosis in cancer cell lines at low micromolar concentrations (0.19–2.99 μM).
Signaling Pathway Interference
[6][9]
Experimental Protocols
Protocol A: Synthesis of 5-Carboxylate Derivative
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Vilsmeier Reagent Prep: Cool DMF (10 mL) to 0°C. Add
(30 mmol) dropwise. Stir for 30 min. -
Formylation: Add 3-methyl-1-phenyl-5-pyrazolone (10 mmol) to the mixture. Heat to 80°C for 4 hours.
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Quench: Pour onto crushed ice. Neutralize with sodium acetate. Filter the yellow precipitate (5-chloro-4-formyl intermediate).
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Cyclization: Dissolve intermediate (5 mmol) in ethanol. Add ethyl thioglycolate (5.5 mmol) and triethylamine (or NaOEt). Reflux for 4–6 hours.
-
Isolation: Cool to room temperature. The product precipitates as crystals.[7][8][9] Recrystallize from ethanol/DMF.
Protocol B: In Vitro Cytotoxicity Assay
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Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. -
Treatment: Dissolve compound in DMSO (Stock 10 mM). Dilute to test concentrations (0.1–10 μM). Incubate for 48 hours.
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Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.
References
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MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
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Santa Cruz Biotechnology. 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 24086-27-9).[1][2]
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ResearchGate. (2018). A Convenient Synthesis, Reactions and Biological Activity of Some New 6H-Pyrazolo[4',3':4,5]thieno[3,2-d][1,2,3]triazine.
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PubChem. 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.[1]
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- 2. 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | CAS 24086-27-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
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